An In-depth Technical Guide to 3-Aminobenzotrifluoride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Aminobenzotrifluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
3-Aminobenzotrifluoride, also known as 3-(trifluoromethyl)aniline, is a substituted aniline compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 3-aminobenzotrifluoride.
Physical and Chemical Properties
3-Aminobenzotrifluoride is a colorless to light yellow or light brown oily liquid with a characteristic fish-like or unpleasant amine odor.[1][2][4][5] It is slightly soluble in water but soluble in common organic solvents like alcohol and ether.[6][7] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₃N | [4][6] |
| Molecular Weight | 161.12 g/mol | [4][6][8] |
| Appearance | Colorless to light yellow/brown oily liquid | [1][4][5] |
| Odor | Fish-like, unpleasant amine odor | [1][2][5] |
| Melting Point | 5 - 6 °C (41 - 43 °F) | [4][8] |
| Boiling Point | 187 - 188 °C (369 - 370 °F) at 764 mmHg | [6][8] |
| Density | 1.29 - 1.303 g/cm³ at 25 °C | [1][4][8] |
| Solubility in Water | 5 g/L at 20 °C | [4][7] |
| Vapor Pressure | 0.3 mmHg at 20 °C | [4][9] |
| Flash Point | 85 - 87 °C (185 - 188.6 °F) - closed cup | [4][9] |
| Refractive Index | 1.4787 - 1.480 at 20 °C/D | [1] |
| pKa | 2.7 (5 g/l aq. sol) | [10] |
| logP (XLogP3-AA) | 2.3 | [6][11] |
| CAS Number | 98-16-8 | [1][4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3-aminobenzotrifluoride. Key spectral information includes:
-
¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR: These nuclear magnetic resonance spectra provide detailed information about the structure of the molecule.[1][12]
-
Mass Spectrometry (MS): GC-MS and LC-MS data confirm the molecular weight and fragmentation pattern of the compound.[1]
-
Infrared Spectroscopy (IR): The IR spectrum reveals the presence of characteristic functional groups, such as the N-H stretches of the amine and C-F stretches of the trifluoromethyl group.[1]
Reactivity and Chemical Properties
3-Aminobenzotrifluoride exhibits reactivity typical of an aromatic amine. The amine group is basic and will react with acids to form salts in exothermic reactions.[2][5] It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5][9] When heated to decomposition, it emits toxic fumes of fluorides and nitrogen oxides.[2][13] The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity and properties of the aromatic ring.[3]
Experimental Protocols
Synthesis of 3-Aminobenzotrifluoride
A common synthetic route to 3-aminobenzotrifluoride involves a two-step process starting from benzotrifluoride: nitration followed by reduction.[14]
Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride
This procedure is based on established methods for the nitration of aromatic compounds.[15][16]
-
Materials:
-
Benzotrifluoride
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice
-
Water
-
-
Procedure:
-
To a stirred mixture of benzotrifluoride and concentrated sulfuric acid in a reaction vessel, slowly add fuming nitric acid over a period of 30 minutes.
-
Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.[15]
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.[15]
-
Pour the reaction mixture onto a mixture of ice and water to quench the reaction.[15]
-
Extract the product, 3-nitrobenzotrifluoride, with dichloromethane.[15]
-
Wash the combined organic extracts with water and then dry over a suitable drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude 3-nitrobenzotrifluoride, which can be purified by distillation.
-
Step 2: Reduction of 3-Nitrobenzotrifluoride to 3-Aminobenzotrifluoride
The nitro group is then reduced to an amine, typically through catalytic hydrogenation.[15][17]
-
Materials:
-
3-Nitrobenzotrifluoride
-
Methanol
-
Water
-
Aqueous ammonia
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure autoclave, dissolve 3-nitrobenzotrifluoride in a mixture of methanol and water containing aqueous ammonia.[17]
-
Add a catalytic amount of 5% Pd/C to the solution.[17]
-
Pressurize the autoclave with hydrogen gas (e.g., 100 psig).[17]
-
The reaction is exothermic; allow the temperature to rise to a controlled range (e.g., 40-80°C) and maintain it until the reaction is complete, which can be monitored by techniques such as gas chromatography.[17]
-
After the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.
-
The filtrate is then concentrated to remove the solvent, and the resulting crude 3-aminobenzotrifluoride is purified by vacuum distillation.[2]
-
Visualizations
Caption: Synthetic pathway for 3-aminobenzotrifluoride.
Caption: Applications of 3-aminobenzotrifluoride.
Applications in Research and Drug Development
3-Aminobenzotrifluoride is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][5][18]
-
Pharmaceuticals: It is used in the production of drugs such as:
-
Bendroflumethiazide: A diuretic used to treat hypertension.[19]
-
Flufenamic acid: A non-steroidal anti-inflammatory drug (NSAID).[5]
-
Bicalutamide: An anti-androgen used in the treatment of prostate cancer.[19]
-
Niflumic acid: An analgesic.[19]
-
Travoprost: A prostaglandin analog used to treat glaucoma.[19]
-
-
Agrochemicals: It is a precursor for herbicides like:
The trifluoromethyl group is highly electronegative and lipophilic.[3] Incorporating this group into drug candidates can enhance their metabolic stability by blocking oxidative metabolism, and improve their ability to cross cell membranes, leading to better pharmacokinetic profiles and increased efficacy.[3]
Safety and Handling
3-Aminobenzotrifluoride is a toxic and combustible material that requires careful handling.[1][2]
-
Toxicity: It is toxic by ingestion, inhalation, and skin contact.[1][20] Exposure can cause severe injury or death, and the effects may be delayed.[2] It is irritating to the skin, eyes, and respiratory system.[9]
-
Fire Hazard: It is a combustible liquid but does not ignite readily.[2][4] When heated, it can emit toxic fumes of fluorides and nitrogen oxides.[2] Containers may explode in the heat of a fire.[2]
-
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical safety goggles, protective gloves, and clothing, should be worn.[9] A respirator may be necessary in workplaces with inadequate ventilation.[9]
-
Storage and Handling: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[4][9] Containers should be kept tightly closed.[4] It is also noted to be sensitive to air and light.[9]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 20 minutes.[2] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[9]
References
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